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Compound of Interest

2-Hydroxy-N-(2-
Compound Name:
hydroxyethyl)propanamide

cat. No.: B1220602

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
2-Hydroxy-N-(2-hydroxyethyl)propanamide, a compound of interest in various scientific and
industrial applications. This document compiles available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols
for these techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Hydroxy-N-
(2-hydroxyethyl)propanamide (also known by its synonym, N-(2-Hydroxyethyl)lactamide). It
Is important to note that while the existence of certain spectra is confirmed in publicly available
databases, direct access to the raw numerical data may be restricted.

Table 1: Nuclear Magnetic Resonance (NMR) Data

A *H NMR spectrum for 2-Hydroxy-N-(2-hydroxyethyl)propanamide was not identified in the
conducted searches. A 13C NMR spectrum is available in the SpectraBase database, however,
the chemical shift data was not accessible through the free version of the service.[1]
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1H NMR Data 13C NMR Data

Spectrum available on SpectraBase (Data not
retrieved)[1]

Data Not Available

Table 2: Infrared (IR) Spectroscopy Data

The following prominent absorption peaks have been extracted from the gas-phase IR
spectrum available on the NIST WebBook.[2]

Wavenumber (cm—1) Vibrational Mode Assignment (Tentative)
~3400 (broad) O-H and N-H stretching

~2950 C-H stretching

~1650 C=0 stretching (Amide I)

~1550 N-H bending (Amide II)

~1050 C-O stretching

Table 3: Mass Spectrometry (MS) Data

The following major peaks are observed in the electron ionization (El) mass spectrum available
on the NIST WebBook.[3] The spectrum shows a molecular ion peak, confirming the
compound's molecular weight.

miz Relative Intensity Fragment Assignment
(Approximate) (Tentative)

133 Low [M]* (Molecular lon)

102 Moderate [M - CH20H]+

74 High [CH(OH)CONHz]*

45 High [CH(OH)CHs]*

44 Very High [CONHz]*
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Experimental Protocols

The following sections detail generalized methodologies for the acquisition of the spectroscopic
data presented above. These protocols are based on standard laboratory practices and may
require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Hydroxy-N-(2-hydroxyethyl)propanamide would be prepared in a suitable
deuterated solvent, such as Deuterium Oxide (D20) or Chloroform-d (CDCIs), at a
concentration of approximately 5-10 mg/mL. The sample is then transferred to a 5 mm NMR
tube. 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz
or higher). For *H NMR, standard parameters would include a sufficient number of scans to
achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For 13C NMR, a
proton-decoupled sequence is typically used to simplify the spectrum, and a larger number of
scans is generally required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat
liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
The spectrum is then recorded over a typical range of 4000-400 cm~* by co-adding a number
of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the
clean, empty ATR crystal is recorded prior to the sample measurement and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in
a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. The
compound is separated from the solvent and any impurities on a capillary column and then
introduced into the ion source of the mass spectrometer. In the ion source, the molecules are
bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer
and detected.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Hydroxy-N-(2-hydroxyethyl)propanamide.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-N-(2-
hydroxyethyl)propanamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1220602#spectroscopic-data-for-2-hydroxy-n-2-
hydroxyethyl-propanamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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